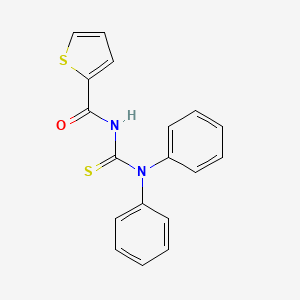
N-(diphenylcarbamothioyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. This reaction is carried out in the presence of alcoholic sodium ethoxide . The reaction conditions include maintaining an appropriate temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-(diphenylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
N-(diphenylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of N-(diphenylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(diphenylcarbamothioyl)thiophene-2-carboxamide include other thiophene derivatives such as:
- Thiophene-2-carboxamide
- N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Thiophenecarboxamide derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its diphenylcarbamothioyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5554-76-7 |
|---|---|
Fórmula molecular |
C18H14N2OS2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
N-(diphenylcarbamothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2OS2/c21-17(16-12-7-13-23-16)19-18(22)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,19,21,22) |
Clave InChI |
BHXDMYVIHYWRRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




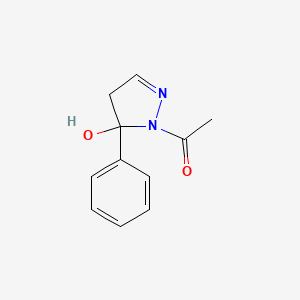
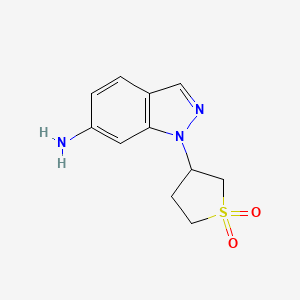
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
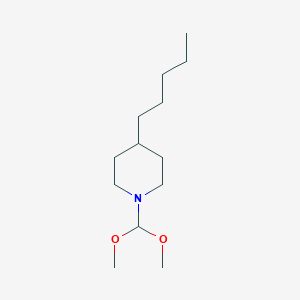
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
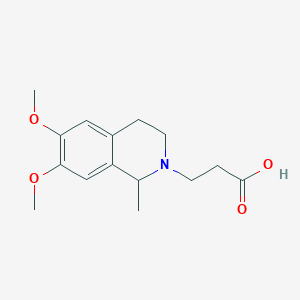

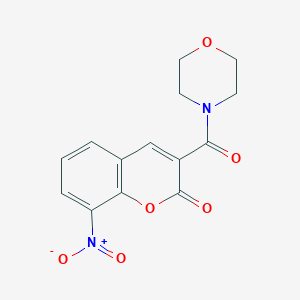
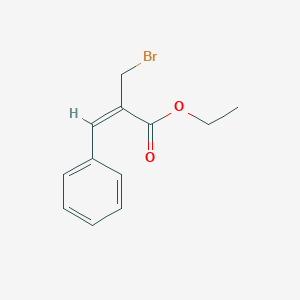
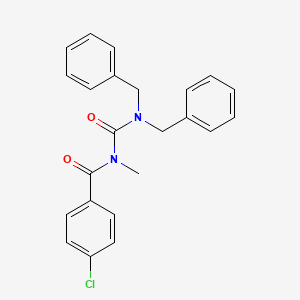
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
